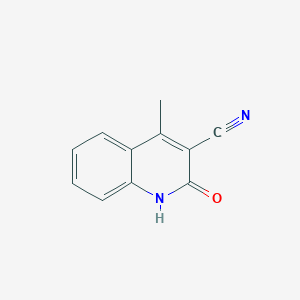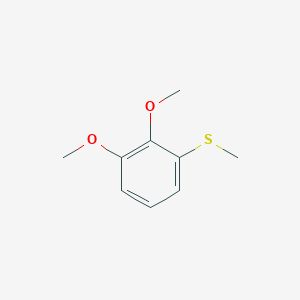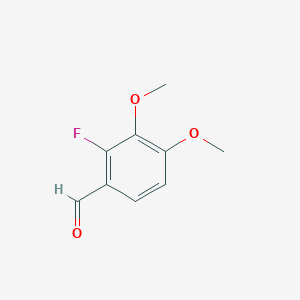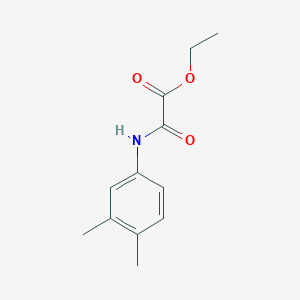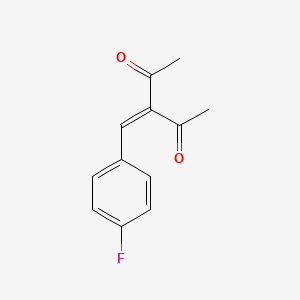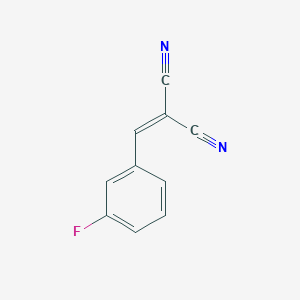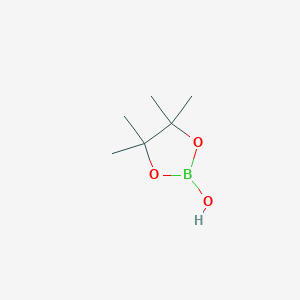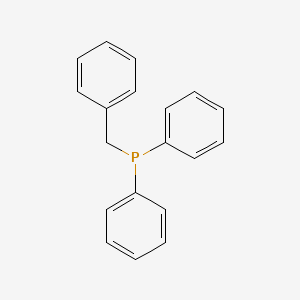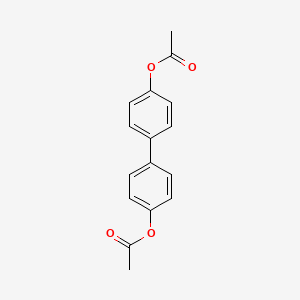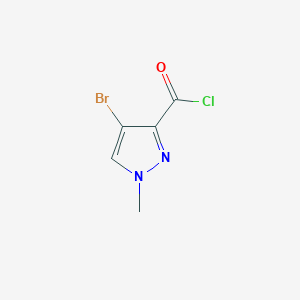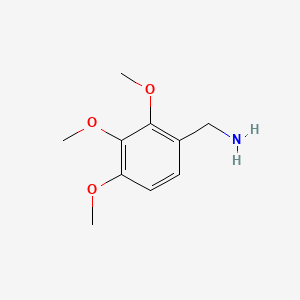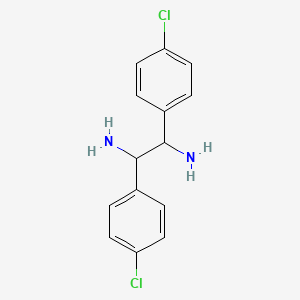
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
説明
The compound 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is a derivative of ethane-1,2-diamine where both hydrogens of the amine groups are substituted with 4-chlorophenyl groups. This compound is part of a class of geminal diamines, which are characterized by having two amine groups attached to the same carbon atom. These compounds are of interest due to their potential applications in coordination chemistry and materials science.
Synthesis Analysis
The synthesis of related geminal diamines typically involves the reaction of aniline derivatives with chloral or dichloroethane in the presence of a catalyst or under specific reaction conditions. For example, a new geminal diamine with nitrophenyl groups was synthesized by reacting 2-nitroaniline with chloral formed by distillation of chloral hydrate over concentrated H2SO4 . Similarly, the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane was achieved through Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane in the presence of Lewis acid catalysts . These methods could potentially be adapted for the synthesis of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of geminal diamines can be determined using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the crystal structure of a trichloro geminal diamine with methoxyphenyl groups was examined using X-ray crystallography, revealing a three-dimensional hydrogen-bonded framework . Theoretical calculations, such as density functional theory (DFT), can also be employed to investigate the electronic structure properties, including HOMO-LUMO analysis, molecular electrostatic potential (MEP) map, and Mulliken charge distributions . These techniques would be applicable to analyze the molecular structure of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine.
Chemical Reactions Analysis
Geminal diamines can participate in various chemical reactions, primarily as ligands in coordination compounds. For example, copper(I) complexes were synthesized using N,N'-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine as a ligand, demonstrating the ability of such diamines to coordinate with metal ions . The reactivity of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine would likely be similar, with potential to form complexes with various metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of geminal diamines, such as solubility, melting point, and stability, can be influenced by the substituents on the phenyl rings and the overall molecular structure. The presence of chloro substituents may affect the polarity and intermolecular interactions of the compound. The crystal structure of a related compound, ethane-1,2-diamine-N,N'-bis(methylenephosphonic) acid, provides insights into the solid-state arrangement and potential hydrogen bonding patterns . These properties are crucial for understanding the behavior of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine in different environments and for its applications in materials science and coordination chemistry.
科学的研究の応用
Application in Agriculture and Disease Control
- Scientific Field: Agriculture and Public Health .
- Summary of the Application: DDT has been used since 1945 for agricultural purposes and for controlling vector-borne diseases such as malaria .
- Results or Outcomes: Despite its effectiveness in controlling pests and disease vectors, DDT’s accumulation in the environment led to several health and social problems .
Application in Environmental Bioremediation
- Scientific Field: Environmental Science .
- Summary of the Application: Bioremediation strategies are being developed to remove DDT from contaminated environments .
- Methods of Application: Various microorganisms capable of degrading DDT are being studied, and methods to enhance these bioremediation strategies are being explored .
- Results or Outcomes: While effective strategies are still under development, the bioremediation of DDT is seen as a promising approach to mitigate its environmental impact .
Safety And Hazards
特性
IUPAC Name |
1,2-bis(4-chlorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPUZSHKRJDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine | |
CAS RN |
86212-34-2 | |
| Record name | 1,2-BIS(4-CHLOROPHENYL)-1,2-ETHANEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



